molecular formula C20H19ClN6O3 B284409 N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B284409
M. Wt: 426.9 g/mol
InChI Key: VAFRSGVOIVDAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, also known as AG-024322, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biological processes and has been studied extensively in scientific research.

Mechanism of Action

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to inhibit the activity of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have significant effects on various biological processes. This compound has been shown to inhibit the proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for use in laboratory experiments. This compound is relatively stable and can be easily synthesized, making it readily available for use in research. However, there are also some limitations to the use of N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide in laboratory experiments. This compound has been shown to have some toxicity in certain cell types, and its effects on normal cells are not well understood.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. One potential application of this compound is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide may also have potential applications in the treatment of other diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process that includes the reaction of 4-chloroaniline with 2,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid to form N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on cancer cells, particularly in inhibiting the growth and proliferation of various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

Molecular Formula

C20H19ClN6O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H19ClN6O3/c1-11-17(19(28)23-13-6-4-12(21)5-7-13)18(27-20(22-11)24-25-26-27)15-9-8-14(29-2)10-16(15)30-3/h4-10,18H,1-3H3,(H,23,28)(H,22,24,26)

InChI Key

VAFRSGVOIVDAJO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.